

Application Note: ^1H and ^{13}C NMR Assignments for Daphmacropodine A

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Compound of Interest

Compound Name: Daphmacropodine

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Introduction

Daphmacropodine A is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex and varied polycyclic ring systems. The structural elucidation of these molecules is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous determination of the chemical structure of such complex natural products. This application note provides a detailed summary of the ^1H and ^{13}C NMR spectral data for **Daphmacropodine A**, along with the experimental protocols for data acquisition.

Data Presentation

The complete ^1H and ^{13}C NMR chemical shift assignments for **Daphmacropodine A** are summarized in the table below. The data is based on spectra recorded in CDCl_3 at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. The assignments were determined using a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

| Position | δ C (ppm), Type | δ H (ppm), mult. (J in Hz) |
|----------|-------------------------|-----------------------------------|
| 1 | 55.4, CH | 2.05, m |
| 2 | 27.0, CH ₂ | 1.65, m; 1.50, m |
| 3 | 42.1, CH | 1.80, m |
| 4 | 34.5, C | |
| 5 | 58.9, CH | 2.15, m |
| 6 | 22.7, CH ₂ | 1.75, m; 1.60, m |
| 7 | 171.2, C | |
| 8 | 130.9, C | |
| 9 | 138.8, CH | 5.80, d (9.8) |
| 10 | 128.4, CH | 5.95, dd (9.8, 2.5) |
| 11 | 48.9, CH | 2.80, m |
| 12 | 34.1, CH ₂ | 1.90, m; 1.70, m |
| 13 | 46.2, C | |
| 14 | 50.1, CH ₂ | 2.60, d (12.0); 2.40, d (12.0) |
| 15 | 21.9, CH ₃ | 1.05, s |
| 16 | 29.7, CH ₃ | 1.10, s |
| 17 | 68.1, CH | 4.20, br s |
| 18 | 39.8, CH ₂ | 2.30, m; 2.10, m |
| 19 | 24.9, CH ₂ | 1.85, m; 1.65, m |
| 20 | 36.5, CH | 2.50, m |
| 21 | 21.4, CH ₃ | 0.95, d (6.5) |
| 22 | 42.5, N-CH ₃ | 2.25, s |

Experimental Protocols

The following is a representative protocol for the acquisition of NMR data for Daphniphyllum alkaloids like **Daphmacropodine A**.

1. Sample Preparation

- Isolation: **Daphmacropodine A** is isolated from the fruits of *Daphniphyllum macropodum* using standard chromatographic techniques, such as silica gel column chromatography followed by preparative HPLC.
- Sample for NMR: A pure sample of **Daphmacropodine A** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm for both ^1H and ^{13}C NMR).

2. NMR Data Acquisition

- Spectrometer: NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Approximately 15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Approximately 220 ppm.

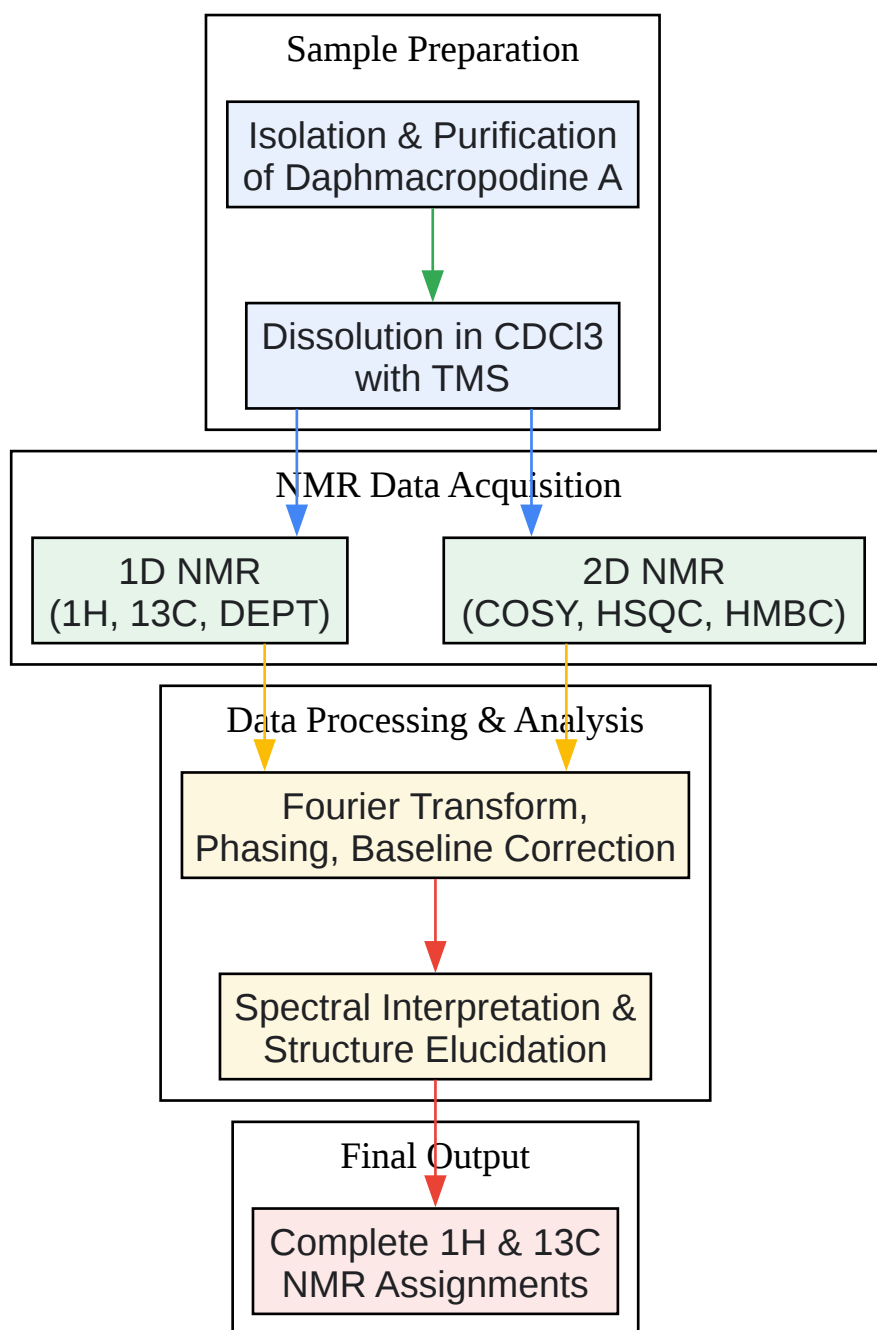
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs available on the spectrometer software are used.
 - Spectral widths are optimized for both proton and carbon dimensions.
 - The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve adequate signal-to-noise and resolution.

3. Data Processing

- Software: NMR data is processed using standard software such as MestReNova, TopSpin, or similar programs.
- Processing Steps:
 - Fourier Transformation: The Free Induction Decay (FID) is converted into the frequency domain spectrum.
 - Phase Correction: The spectrum is manually or automatically phase corrected.
 - Baseline Correction: The baseline of the spectrum is corrected to be flat.
 - Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
 - Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ^1H NMR spectra.

Mandatory Visualization

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like **Daphnmacropodine A** using NMR spectroscopy.



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Caption: Workflow for NMR-based structure elucidation of **Daphmacropodine A**.

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